Cas no 1207044-45-8 (2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole)

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole is a fluorinated imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a thioether linkage and substituted aromatic rings, which may enhance binding affinity and metabolic stability. The presence of the 4-fluorobenzyl group could improve lipophilicity and bioavailability, while the 4-methylphenyl substituent may contribute to selective interactions with biological targets. This compound is of interest for its possible role as an intermediate in synthesizing bioactive molecules or as a scaffold for developing enzyme inhibitors. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies.
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole structure
1207044-45-8 structure
商品名:2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole
CAS番号:1207044-45-8
MF:C18H17FN2S
メガワット:312.404386281967
CID:5451673

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-5-(4-methylphenyl)imidazole
    • 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole
    • インチ: 1S/C18H17FN2S/c1-13-3-7-15(8-4-13)17-11-20-18(21(17)2)22-12-14-5-9-16(19)10-6-14/h3-11H,12H2,1-2H3
    • InChIKey: OJAOMVFFARATCC-UHFFFAOYSA-N
    • ほほえんだ: C1(SCC2=CC=C(F)C=C2)N(C)C(C2=CC=C(C)C=C2)=CN=1

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2964-1367-5μmol
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole
1207044-45-8 90%+
5μl
$63.0 2023-04-29
Life Chemicals
F2964-1367-1mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole
1207044-45-8 90%+
1mg
$54.0 2023-04-29
Life Chemicals
F2964-1367-4mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole
1207044-45-8 90%+
4mg
$66.0 2023-04-29
Life Chemicals
F2964-1367-2μmol
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole
1207044-45-8 90%+
2μl
$57.0 2023-04-29
Life Chemicals
F2964-1367-3mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole
1207044-45-8 90%+
3mg
$63.0 2023-04-29
Life Chemicals
F2964-1367-5mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole
1207044-45-8 90%+
5mg
$69.0 2023-04-29
Life Chemicals
F2964-1367-2mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole
1207044-45-8 90%+
2mg
$59.0 2023-04-29

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole 関連文献

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2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazoleに関する追加情報

Professional Introduction to Compound with CAS No 1207044-45-8 and Product Name: 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole

The compound identified by the CAS number 1207044-45-8 and the product name 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This imidazole derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a 4-fluorophenyl group and a methylsulfanyl moiety at the 2-position of the imidazole ring contributes to its distinct chemical properties, making it a valuable candidate for further exploration in medicinal chemistry.

Imidazole derivatives have long been recognized for their versatility in drug design, owing to their ability to interact with various biological targets. The compound in question, featuring a 1-methyl-5-(4-methylphenyl) substituent, exhibits structural similarities to known bioactive molecules, suggesting potential therapeutic applications. Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing drug efficacy and metabolic stability, which aligns with the structural motif present in this compound.

One of the most compelling aspects of this molecule is its potential as an intermediate in the synthesis of more complex pharmacophores. The combination of a fluorophenyl group and a methylsulfanyl side chain at the 2-position of the imidazole core creates a scaffold that can be modified to target specific biological pathways. For instance, modifications at the 5-position with different aryl groups have been shown to influence receptor binding affinity and selectivity, making this compound a versatile building block for drug discovery.

In the context of contemporary pharmaceutical research, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The imidazole ring itself is known to interact with numerous protein targets, including enzymes and receptors involved in inflammatory responses, viral infections, and cancer. The structural features of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole suggest that it may possess PPI-modulating capabilities, which could be exploited for therapeutic benefit.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design compounds with tailored properties. The electronic distribution around the fluorophenyl group and the methylsulfanyl moiety can be fine-tuned to optimize binding affinity to biological targets. This compound’s structure provides an excellent starting point for virtual screening campaigns aimed at identifying novel drug candidates.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic steps include Suzuki-Miyaura cross-coupling reactions for introducing the aryl groups and nucleophilic substitution reactions for installing the sulfanyl moiety. These synthetic strategies are well-suited for scale-up production, ensuring that researchers can access sufficient quantities for both preclinical studies and commercial applications.

From a pharmacological perspective, the presence of a fluorine atom at the 4-position of the phenyl ring is particularly noteworthy. Fluorine substitution often enhances metabolic stability and binding interactions with biological targets, making fluorinated compounds attractive candidates for drug development. Additionally, the methyl group at the 1-position of the imidazole ring can influence electronic properties and solubility characteristics, further modulating pharmacokinetic profiles.

Current research trends indicate that imidazole derivatives continue to be explored for their potential in treating a wide range of diseases. For example, recent publications have demonstrated the efficacy of imidazole-based compounds in inhibiting viral proteases and kinase enzymes. The structural framework of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole aligns with these findings, suggesting its utility as a lead compound or scaffold for developing antiviral or anticancer agents.

The impact of this compound extends beyond academic research; it holds promise for industrial applications in pharmaceutical manufacturing. Companies specializing in contract research organizations (CROs) and custom synthesis services are increasingly seeking novel intermediates like this one to support client projects. Its well-defined structure and predicted bioactivity make it an ideal candidate for collaborative development initiatives aimed at bringing new therapies to market.

In conclusion,2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-5-(4-methylphenyl)-1H-imidazole (CAS No 1207044-45-8) represents a significant contribution to modern medicinal chemistry. Its unique structural features offer opportunities for designing next-generation therapeutics targeting various diseases. As research continues to uncover new biological pathways and mechanisms, compounds like this one will play an increasingly important role in advancing drug discovery efforts worldwide.

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